



Application Notes & Protocols: (R)-Azelastine Hydrochloride for Research Use

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Compound of Interest		
Compound Name:	(R)-Azelastine Hydrochloride	
Cat. No.:	B610420	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer recognized for its multifaceted mechanism of action in treating allergic conditions such as rhinitis and conjunctivitis.[1][2] It is a phthalazinone derivative that is clinically used as a racemic mixture of (R)- and (S)-enantiomers.[3][4] While the racemic form is widely documented, in vitro studies have suggested no significant difference in the primary pharmacological activity between the enantiomers.[5][6] These application notes provide detailed protocols and data relevant to the research use of the (R)-Azelastine Hydrochloride enantiomer, drawing upon established methodologies for the racemic compound which are directly applicable.

(R)-Azelastine Hydrochloride's therapeutic effects stem from its dual-action mechanism: potent antagonism of the histamine H1-receptor and inhibition of the synthesis and release of various inflammatory mediators.[7][8][9] This makes it a valuable tool for investigating the allergic cascade and developing novel anti-allergic and anti-inflammatory therapies.

Mechanism of Action

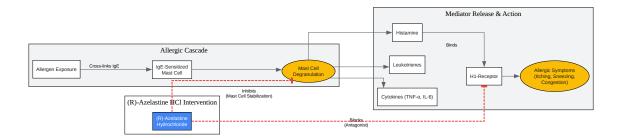
(R)-Azelastine Hydrochloride exerts its effects through two primary pathways:

• H1-Receptor Antagonism: As a potent and selective H1-receptor antagonist, it competitively blocks histamine from binding to its receptor on nerve endings, smooth muscle, and glandular cells.[5][7] This action provides immediate relief from histamine-mediated



symptoms like itching, sneezing, and rhinorrhea.[7][9] Its binding affinity for the H1-receptor is approximately tenfold greater than that of chlorpheniramine on a weight basis.[6][10]

Anti-inflammatory and Mast Cell-Stabilizing Effects: Beyond its antihistaminic activity, (R) Azelastine Hydrochloride inhibits the release of multiple pro-inflammatory mediators from
 mast cells, including histamine, tryptase, leukotrienes, and cytokines like TNF-α and
 Interleukin-6 (IL-6).[4][5] This mast cell-stabilizing property addresses the early and late
 phases of the allergic reaction.[4] It also downregulates the expression of intercellular
 adhesion molecule-1 (ICAM-1), which reduces the migration of inflammatory cells.[6][10]





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Caption: Mechanism of **(R)-Azelastine Hydrochloride** in the allergic response.

Physicochemical and Pharmacokinetic Data

Quantitative data for Azelastine Hydrochloride is summarized below. These values are based on studies of the racemic mixture and serve as a reliable reference for research involving the (R)-enantiomer.

Table 1: Physicochemical Properties of Azelastine Hydrochloride

Property	Value	Reference
Chemical Name	4-(4-chlorobenzyl)-2-(1- methylazepan-4- yl)phthalazin-1(2H)-one hydrochloride	[3]
Molecular Formula	C22H24CIN3O·HCI	[1]
Molecular Weight	381.9 g/mol	[3]
Appearance	White, odorless, crystalline powder with a bitter taste	[4]
Melting Point	~225°C	[4]

| Solubility | Sparingly soluble in water, methanol, and propylene glycol |[4][11] |

Table 2: Pharmacokinetic Parameters of Azelastine Hydrochloride (Intranasal Administration)



Parameter	Value	Reference
Systemic Bioavailability	~40%	[6]
Time to Peak Plasma Conc. (Tmax)	2-3 hours	[6]
Plasma Protein Binding	~88% (Azelastine), ~97% (Desmethylazelastine)	[5]
Major Metabolite	Desmethylazelastine (active)	[5][7]
Elimination Half-life (t½)	~22 hours	[6]

| Metabolism | Cytochrome P450 system (CYP3A4, CYP2D6, CYP1A2 suggested) |[5] |

Experimental Protocols for Research Use Protocol 1: Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of **(R)-Azelastine Hydrochloride** for use in cell-based assays.

Materials:

- (R)-Azelastine Hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile 1.5 mL microcentrifuge tubes
- Calibrated analytical balance and weighing paper
- · Pipettes and sterile, filtered pipette tips

Procedure:

Tare a sterile microcentrifuge tube on the analytical balance.

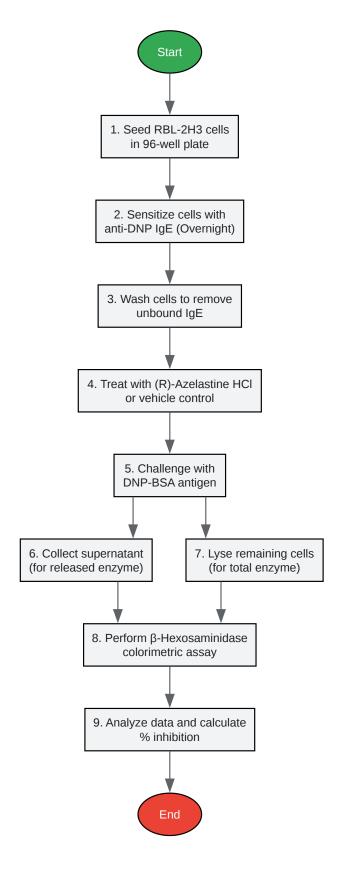


- Carefully weigh approximately 3.82 mg of (R)-Azelastine Hydrochloride powder (MW = 381.9 g/mol) and add it to the tube.
- Add 1 mL of DMSO to the tube to achieve a final concentration of 10 mM.
- Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A
 brief sonication may aid dissolution.
- Aliquot the stock solution into smaller volumes (e.g., $50 \mu L$) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
- Before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).

Protocol 2: In Vitro Mast Cell Stabilization Assay (β-Hexosaminidase Release)

This assay measures the ability of **(R)-Azelastine Hydrochloride** to inhibit antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.





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Caption: Workflow for the in vitro mast cell stabilization assay.



Materials:

- RBL-2H3 cells
- Complete growth medium (e.g., MEM with 15% FBS, L-glutamine, antibiotics)
- 96-well flat-bottom tissue culture plates
- Anti-DNP IgE antibody
- DNP-BSA antigen
- (R)-Azelastine Hydrochloride stock solution (from Protocol 1)
- Tyrode's buffer (or similar)
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate)
- Triton X-100 lysis buffer
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- Microplate reader (405 nm)

Procedure:

- Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Sensitization: Remove the growth medium and add medium containing anti-DNP IgE (e.g., 0.5 μg/mL). Incubate for 18-24 hours at 37°C.
- Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
- Treatment: Add 50 μL of Tyrode's buffer containing various concentrations of (R)-Azelastine
 Hydrochloride (e.g., 0.1 μM to 100 μM) or vehicle control (DMSO). Incubate for 30-60
 minutes at 37°C.



- Antigen Challenge: Add 50 μL of DNP-BSA antigen (e.g., 100 ng/mL) to all wells except the "total release" and "blank" wells. Incubate for 1 hour at 37°C to induce degranulation.
- Supernatant Collection: After incubation, place the plate on ice. Carefully collect 50 μL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
- Cell Lysis (Total Release): To the remaining cells in the original plate, add 100 μ L of Triton X-100 lysis buffer to determine the total cellular β -hexosaminidase content.
- Enzyme Assay:
 - $\circ\,$ Add 50 μL of pNAG substrate solution to each well of the supernatant plate and the lysed cell plate.
 - Incubate at 37°C for 1-2 hours until a yellow color develops.
 - Stop the reaction by adding 150 μL of stop solution.
- Data Analysis:
 - Read the absorbance at 405 nm.
 - Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = (Absorbance supernatant / Absorbance total lysate) x 100
 - Calculate the percentage inhibition of degranulation relative to the vehicle control.

Protocol 3: In Vivo Model of Ovalbumin-Induced Allergic Rhinitis

This protocol provides a general framework for inducing and evaluating allergic rhinitis in guinea pigs to test the efficacy of an **(R)-Azelastine Hydrochloride** formulation.[12][13]

Materials:

Male Hartley guinea pigs (300-400 g)



- Ovalbumin (OVA)
- Aluminum hydroxide (Alum) adjuvant
- Saline solution (0.9% NaCl)
- **(R)-Azelastine Hydrochloride** research formulation (e.g., nasal spray)
- Intranasal administration device (micropipette or sprayer)

Procedure:

- Sensitization Phase (Days 0 and 7):
 - Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 μg of OVA and 10 mg of Alum suspended in 1 mL of saline.
 - Repeat the injection on Day 7.
 - House the animals for at least 14 days after the second injection to allow for a robust IgE response.
- Challenge Phase (Day 21 onwards):
 - Divide the sensitized animals into treatment groups (e.g., Vehicle Control, (R)-Azelastine HCl low dose, (R)-Azelastine HCl high dose).
 - \circ 30-60 minutes before the challenge, administer the test formulation intranasally (e.g., 50 μ L per nostril).
 - Challenge the animals by intranasal instillation of OVA (e.g., 1% solution in saline).
- Efficacy Assessment:
 - Immediately after the challenge, observe the animals for 30 minutes.
 - Record the number of sneezes and the frequency of nasal rubbing movements.



 (Optional) Perform nasal lavage with saline at the end of the observation period to collect fluid for analysis of inflammatory cells (e.g., eosinophils) or mediators (e.g., histamine, leukotrienes).

Data Analysis:

 Compare the mean number of sneezes and nasal rubs between the vehicle-treated and (R)-Azelastine HCl-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 4: Analytical Quantification by RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Azelastine Hydrochloride in a nasal spray formulation.[14][15]



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Caption: Workflow for quantification of Azelastine HCl by RP-HPLC.

Table 3: Chromatographic Conditions



Parameter	Condition	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 µm particle size)	[15]
Mobile Phase	Phosphate buffer (pH 3.1) : Acetonitrile (60:40, v/v)	[15]
Flow Rate	1.0 mL/min	[15]
Detection	UV at 239 nm	[14]
Injection Volume	20 μL	-

| Column Temperature | Ambient |[15] |

Procedure:

- Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.1. Mix with acetonitrile in the specified ratio. Degas the final solution by sonication or vacuum filtration.
- Standard Preparation: Prepare a stock solution of **(R)-Azelastine Hydrochloride** reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10-100 μg/mL).
- Sample Preparation: Accurately weigh or pipette a known amount of the nasal spray formulation and dilute it with the mobile phase to a final concentration within the calibration range.
- Chromatographic Run:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the calibration standards, starting with the lowest concentration.
 - Inject the prepared sample solution(s).
- Data Analysis:



- Integrate the peak area for Azelastine in each chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of (R)-Azelastine Hydrochloride in the sample by interpolating its peak area from the calibration curve.

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